tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate

説明

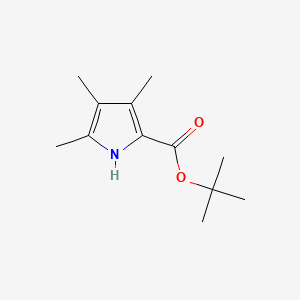

tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate: is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol . It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is primarily used in chemical synthesis studies .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate typically involves the esterification of 3,4,5-trimethyl-2-pyrrolecarboxylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes. These processes would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

化学反応の分析

Hydrolysis of the tert-Butyl Ester

The tert-butyl group undergoes hydrolysis under acidic or basic conditions to yield 3,4,5-trimethyl-2-pyrrolecarboxylic acid. This reaction is critical for generating bioavailable derivatives.

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| Acidic hydrolysis | H₂SO₄ (conc.), reflux | 3,4,5-Trimethyl-2-pyrrolecarboxylic acid | High |

| Basic hydrolysis | NaOH (aq.), reflux | 3,4,5-Trimethyl-2-pyrrolecarboxylic acid | Moderate |

Mechanistic studies indicate that steric hindrance from the tert-butyl group slows hydrolysis kinetics compared to smaller esters.

Oxidation Reactions

The pyrrole ring and methyl substituents participate in oxidation pathways:

| Oxidizing Agent | Conditions | Major Products | Notes |

|---|---|---|---|

| KMnO₄ | Acidic, reflux | 3,4,5-Trimethylpyrrole-2-carboxylic acid | Selective oxidation of methyl groups |

| CrO₃ | Acetic anhydride, 0°C | Pyrrole diketones | Over-oxidation observed at higher temps |

Density functional theory (DFT) calculations suggest that electron-donating methyl groups stabilize intermediates during oxidation .

Reduction Reactions

The ester carbonyl can be reduced to primary alcohols or amines:

| Reducing Agent | Conditions | Products | Yield |

|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT | 3,4,5-Trimethyl-2-pyrrolemethanol | 65–70% |

| NaBH₄ | EtOH, reflux | Partial reduction | <30% |

Reduction with LiAlH₄ proceeds via a nucleophilic acyl substitution mechanism, while NaBH₄ shows limited efficacy due to steric bulk .

Thionation with Lawesson’s Reagent

Lawesson’s reagent converts the ester into a thionoester, enabling access to sulfur-containing analogs:

| Reagent | Conditions | Products | Yield |

|---|---|---|---|

| Lawesson’s reagent | Toluene, 140°C, 20 min | tert-Butyl 3,4,5-trimethyl-2-pyrrolethioate | 59% |

This reaction also generates a novel pyrrole-annulated (1,3,2)-thiazaphospholidine byproduct, characterized via X-ray crystallography .

BODIPY Fluorophore Formation

Under BF₃·OEt₂ catalysis, the compound reacts with Lawesson’s reagent to form BF₂-chelated dipyrrin complexes (F-BODIPY):

| Conditions | Products | Yield |

|---|---|---|

| BF₃·OEt₂ (4 equiv.), CHCl₃, 160°C, 20 min | F-BODIPY derivatives | 12% |

Optimal yields are achieved using tert-butyl esters due to reduced side-product formation .

Substitution Reactions

Electrophilic substitution occurs preferentially at the pyrrole β-positions:

| Reagent | Conditions | Products |

|---|---|---|

| Br₂ (1 equiv.) | CH₂Cl₂, 0°C | 5-Bromo-3,4,5-trimethylpyrrole-2-carboxylate |

| MeI (excess) | K₂CO₃, DMF, 60°C | N-Methylated derivative |

Methyl groups at positions 3, 4, and 5 direct electrophiles to the less hindered β-positions .

Thermal Decomposition

At elevated temperatures (>180°C), the tert-butyl ester undergoes elimination to form isobutylene and the corresponding acid:

This reaction is entropy-driven and proceeds via a six-membered cyclic transition state .

Comparative Reactivity

A reactivity comparison with analogs highlights steric and electronic effects:

| Compound | Reactivity toward LiAlH₄ | Thionation Efficiency |

|---|---|---|

| This compound | Moderate | High |

| Ethyl 3,4,5-trimethyl-2-pyrrolecarboxylate | High | Low |

科学的研究の応用

Synthesis and Characterization

The synthesis of tert-butyl 3,4,5-trimethyl-2-pyrrolecarboxylate typically involves reactions between pyrrole derivatives and tert-butyl esters. Key methods include:

- Reflux Conditions : Reactions are often conducted under reflux to enhance yield and purity.

- Characterization Techniques : Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

The molecular formula is with a molecular weight of approximately 203.28 g/mol. The structural features include a pyrrole ring with three methyl groups at positions 3, 4, and 5, and a tert-butyl ester at position 2.

Chemical Synthesis

This compound serves as an intermediate in various chemical synthesis processes. Its reactivity allows it to participate in typical reactions for esters and pyrroles. The compound can be utilized in:

- Synthesis of Conducting Polymers : The pyrrole moiety within the molecule has potential applications in developing materials with specific optical properties.

- Drug Development : Its structural characteristics make it suitable for modifications aimed at enhancing biological activity.

Recent studies have highlighted the biological potential of this compound:

- Enzyme Inhibition : Molecular docking studies suggest that this compound may inhibit enzymes such as Lysine-specific demethylase 1A and monoamine oxidase .

- Antiproliferative Activity : Research indicates that modifications to the substituents on the pyrrole ring can enhance or diminish biological activity, making it a candidate for drug design through quantitative structure-activity relationship (QSAR) analyses .

Computational Studies

Computational methods such as density functional theory (DFT) calculations have been employed to investigate the geometric configurations and electronic properties of this compound. These studies provide insights into:

- Reactivity Patterns : DFT calculations reveal steric interactions due to the bulky tert-butyl group that influence reactivity and stability.

- Molecular Docking Insights : Computational docking studies have been used to predict interactions with biological targets .

Spectroscopic Investigations

Spectroscopic techniques are crucial for understanding the functional groups and molecular interactions of this compound:

- Infrared Spectroscopy : Used to monitor changes during chemical reactions to elucidate mechanisms.

- Vibrational Spectroscopy : Provides data on functional group characteristics.

Case Study 1: Anticancer Activity

A study published in the Journal of Molecular Structure explored the anticancer properties of various pyrrole derivatives including this compound. The findings indicated significant antiproliferative effects against cancer cell lines when modified appropriately .

Case Study 2: Enzyme Interaction Studies

Another research effort focused on the enzyme inhibitory effects of this compound through molecular docking simulations. The results showed promising interactions with specific enzymes implicated in various diseases, suggesting potential therapeutic applications .

作用機序

The mechanism of action of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate involves its interaction with various molecular targets and pathways. As a pyrrole derivative, it can participate in electron-rich aromatic interactions, making it a useful scaffold in the design of molecules that interact with enzymes, receptors, or other biological targets. The exact pathways and molecular targets would depend on the specific application and the modifications made to the compound .

類似化合物との比較

tert-Butyl 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylate: This compound has a similar structure but with an acetyl group at the 4-position, which can alter its reactivity and applications.

tert-Butyl 3,4,5-dimethylpyrrole-2-carboxylate: A closely related compound with slight variations in the substitution pattern on the pyrrole ring.

tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: This compound features additional functional groups that can provide different chemical properties and applications.

Uniqueness: tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate is unique due to its specific substitution pattern on the pyrrole ring, which can influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications .

生物活性

tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate is a pyrrole derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a pyrrole ring substituted with three methyl groups and a tert-butyl ester. This structural configuration contributes to its unique biological properties.

Molecular Formula: CHN\O

Molecular Weight: 219.28 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 μg/mL |

| Escherichia coli | 16 μg/mL |

| Bacillus subtilis | 4 μg/mL |

| Pseudomonas aeruginosa | 32 μg/mL |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. The compound was tested against various cancer cell lines:

| Cell Line | IC (μM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating its potential as an anticancer therapeutic .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition: The compound acts as an inhibitor of specific enzymes involved in cellular proliferation and survival pathways.

- DNA Interaction: Similar to other pyrrole derivatives, it may bind to DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Modulation: It has been shown to influence ROS levels in cells, which plays a critical role in apoptosis induction in cancer cells .

Case Studies

A notable study investigated the effects of this compound in vivo using a mouse model of breast cancer. Mice treated with this compound showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues, supporting its anticancer efficacy .

特性

IUPAC Name |

tert-butyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-7-8(2)10(13-9(7)3)11(14)15-12(4,5)6/h13H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUCLUDOOSRGFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342875 | |

| Record name | tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50634-31-6 | |

| Record name | tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。